2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxy group, and an amino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.
Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with 2-amino-2-(2-methoxyphenyl)acetic acid in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-fluoro-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}benzamide.
Reduction: Formation of 2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-aminoethyl}benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Research: The compound serves as a model molecule in studies of reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The fluorine atom and the methoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-chloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
The presence of the fluorine atom in 2-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a pharmaceutical candidate compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-N-[2-(2-methoxyanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-9-5-4-8-13(14)19-15(20)10-18-16(21)11-6-2-3-7-12(11)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNASJIERGRJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.